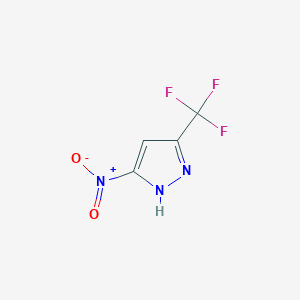

3-nitro-5-(trifluoromethyl)-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-nitro-5-(trifluoromethyl)-1H-pyrazole is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly used in the synthesis of various organic compounds and has been found to exhibit interesting biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Novel Highly Energetic Pyrazoles

Researchers have designed a new family of energetic compounds, specifically nitropyrazoles bearing a trinitromethyl moiety, which were synthesized in good yields. These compounds were characterized for their high density, impact sensitivity, and thermal stability. The studies found that these pyrazoles possess positive calculated heats of formation and exhibit promising energetic performance, comparable to known high-energy materials like 1,3,5-trinitroperhydro-1,3,5-triazine and pentaerythritol tetranitrate, making them candidates for environmentally benign energetic materials (Dalinger et al., 2015).

Synthesis and Reactivity of Nitropyrazoles

The synthesis and comparative reactivity of 3,4,5-1H-trinitropyrazole and its N-methyl derivative were explored, highlighting their potential in nucleophilic substitution reactions. These compounds react with various nucleophiles, yielding regioselectively substituted dinitropyrazoles, which opens avenues for synthesizing novel pyrazole-based compounds with tailored properties (Dalinger et al., 2013).

Amination of Nitroazoles

A comparative study of structural and energetic properties after the amination of nitroazoles, including 3-nitro-1H-pyrazole, was conducted. This research showed that N-amino and C-amino substituents significantly influence the structural and energetic properties of nitroazoles, enhancing their potential for the design of next-generation energetic materials (Zhao et al., 2014).

Regioselective Synthesis of Pyrazoles

The development of regioselective synthesis methods for substituted pyrazoles further demonstrates the versatility of nitropyrazoles in synthetic chemistry. These methods facilitate the creation of pyrazoles with specific substituent patterns, which could be beneficial for designing materials with desired chemical and physical properties (Deng & Mani, 2008).

High Thermal and Chemical Stability

Studies have also shown that pyrazolate-bridged metal–organic frameworks exhibit exceptional thermal and chemical stability. This stability, combined with high surface area and exposed metal sites, suggests potential applications of nitropyrazoles in catalysis and material science, particularly where stability under extreme conditions is required (Colombo et al., 2011).

Propiedades

IUPAC Name |

5-nitro-3-(trifluoromethyl)-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F3N3O2/c5-4(6,7)2-1-3(9-8-2)10(11)12/h1H,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZRRMYXYCFJIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-nitro-5-(trifluoromethyl)-1H-pyrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

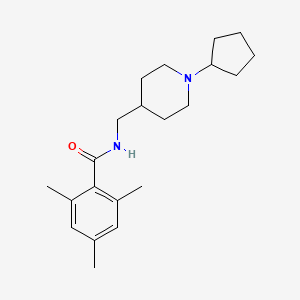

![Methyl 3-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2642238.png)

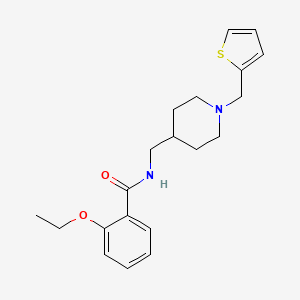

![(8Z)-8-[4-Chlorophenoxy(phenyl)methylidene]-2,4-diphenyl-5,6,7,8-tetrahydroquinoline](/img/structure/B2642239.png)

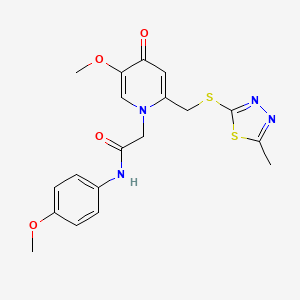

![{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}[4-(4-methoxyphenyl)piperazino]methanone](/img/structure/B2642251.png)

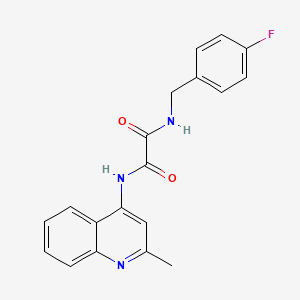

![N-(4-methoxybenzyl)-2-{[6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B2642256.png)